5-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O . It has a molecular weight of 226.56 g/mol . This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as trifluoromethyl ethers, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ccc(c(c1)C(Cl)=O)C(F)(F)F
. The InChI representation is 1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H
. Physical and Chemical Properties Analysis
This compound has a boiling point of 168-169 °C and a density of 1.5 g/cm³ at 25 °C . The refractive index is 1.463 .Scientific Research Applications
Synthesis of Fluorinated Nucleosides and Derivatives
- 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is utilized in the synthesis of fluorinated nucleosides, such as 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, which involves various protecting group strategies and fluorination reactions (Maruyama et al., 1999).
Cyclocondensation Reactions for Heterocyclic Compounds
- The compound is used in cyclocondensation reactions with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. These reactions, involving different combinations of benzoyl chlorides and 2-amino-N-heterocycles, result in products that are significant in various chemical synthesis contexts (Deetz et al., 2001).
Fluorine-18 Labeling for Radiopharmaceuticals
- This chemical is integral in the synthesis of radiolabeled compounds like 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU), which is significant in the field of radiopharmaceuticals for medical imaging purposes (Alauddin et al., 2002).
Study of DNA Transition Using Modified Nucleosides
- The compound is also involved in the synthesis of modified nucleosides like 5-Fluoro-2′-deoxycytidine, which are used to study DNA transitions, such as the B/Z-DNA transition, by employing methods like 19F NMR spectroscopy (Solodinin et al., 2019).
Trifluoromethylation Reactions
- It plays a role in trifluoromethylation reactions of acid chlorides with (CF3)2Cd·D, illustrating its versatility in reactions leading to trifluoromethylated compounds, which are of significant interest in various areas of chemical research (Dukat & Naumann, 1985).
Synthesis of Fluorinated Indoles and Related Compounds
- In the synthesis of various fluorinated hetero- and carbocycles, such as 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene, the compound aids in the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes (Ichikawa et al., 2002).
Preparation of Fluorodeoxy Pentofuranosides
- It is utilized in the synthesis of peracylated fluorodeoxy pentofuranosides, showcasing its role in the complex multi-step synthesis of fluorinated sugar derivatives, which are important in carbohydrate chemistry (Mikhailopulo et al., 1995).
Development of Antiviral Agents
- The compound is also relevant in the synthesis of antiviral agents, such as 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine, demonstrating its significance in the development of therapeutic compounds (Montgomery et al., 1992).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and water, forming amides, esters, and acids respectively .
Mode of Action
They can undergo nucleophilic acyl substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters respectively .
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors. For instance, the compound is known to react violently with water , suggesting that its stability and reactivity could be significantly affected by the presence of moisture. Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence its action and efficacy .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(10)1-2-6(5)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRULKQBGZXHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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